(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Overview
Description
“(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is a chemical compound with the CAS Number: 610801-83-7 . Its molecular weight is 260.7 and its molecular formula is C10H9ClO4S. The IUPAC name for this compound is methyl (E)-3- (3- (chlorosulfonyl)phenyl)acrylate .
Molecular Structure Analysis
The InChI code for “(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is 1S/C10H9ClO4S/c1-15-10 (12)6-5-8-3-2-4-9 (7-8)16 (11,13)14/h2-7H,1H3/b6-5+ . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Polymer Science and Engineering
- Polymer Synthesis and Modification : Research has focused on utilizing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate in the synthesis of polymeric materials. For instance, reversible addition fragmentation chain transfer (RAFT) polymerization mediated by silica-supported 3-(methoxycarbonyl-phenyl-methylsulfanylthiocarbonylsulfanyl) propionic acid demonstrates the compound's role in producing well-defined poly(methyl acrylate) chains grafted onto silica particles. This process is significant for the design of advanced material properties, including mechanical strength and thermal stability (Zhao & Perrier, 2007).
Corrosion Inhibition
- Protection of Metals : The compound has been investigated for its potential as a corrosion inhibitor. Specifically, iron surfaces coated with self-assembled films of similar acrylate derivatives show enhanced resistance to corrosion. These findings are crucial for extending the lifespan of metal components in various industrial applications (Zhang Zhe et al., 2009).
Chemical Synthesis
- Reactivity and Mechanistic Insights : The compound has been part of studies aiming to understand reaction mechanisms, such as the cyclization reaction facilitated by multicatalysis involving both the solvent and substrate. These studies offer vital insights into synthetic pathways that can be harnessed for creating complex molecules with potential applications in pharmaceuticals and material science (Jiahui Liu et al., 2016).
Environmental Applications
- Atmospheric Chemistry : Investigations into the atmospheric degradation of acrylate esters, which share functional similarities with (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, contribute to understanding their impact on air quality and potential regulatory implications. These studies help assess the environmental footprint of chemical compounds widely used in industrial processes (A. Moreno et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXDBWFFKLKOD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609766 | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate | |
CAS RN |
610801-83-7 | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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